Melting Point: Meta vs. Para Isomer
The meta-chlorophenyl substitution pattern of 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole results in a distinct melting point compared to its para-isomer. This difference is critical for compound identification, purity assessment, and formulation consistency .
| Evidence Dimension | Melting point (solvent: ethanol) |
|---|---|
| Target Compound Data | 82-83 °C |
| Comparator Or Baseline | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: 83-85 °C |
| Quantified Difference | ΔT = 1-2 °C lower for the meta isomer |
| Conditions | Measured in ethanol; reported by independent chemical suppliers [1]. |
Why This Matters
The lower and narrower melting point range of the meta-isomer can influence solubility behavior and ease of recrystallization, directly impacting purification workflows and final product quality in downstream synthesis.
- [1] Chembase. 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. CAS 24068-15-3. Physical Data. View Source
